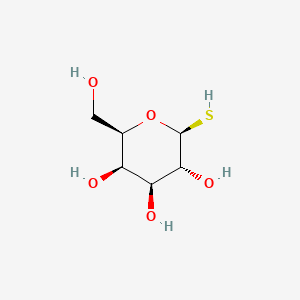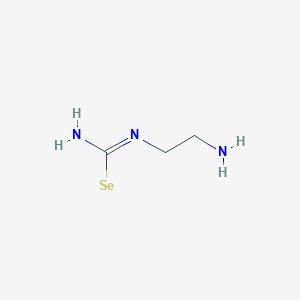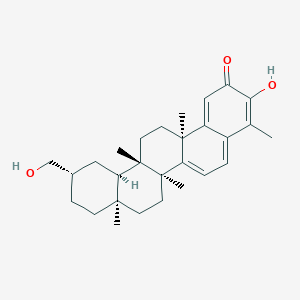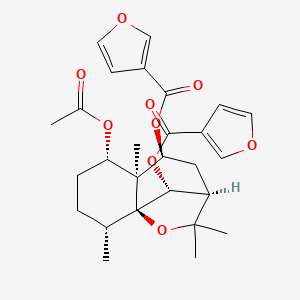
2,3,4-Trihydroxypentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-trihydroxypentanoic acid is a hydroxy monocarboxylic acid that is pentanoic acid carrying three carboxy substituents at positions 2, 3 and 4. It is a hydroxy monocarboxylic acid and a triol. It derives from a valeric acid.
Wissenschaftliche Forschungsanwendungen
Neurobiology and Feeding Behavior
- Endogenous Sugar Acid Derivatives as Feeding Suppressants: Evidence suggests that 2,3,4-Trihydroxypentanoic acid and related compounds play a role in regulating feeding behavior. In rats, these compounds can suppress food intake, potentially offering therapeutic applications for conditions like hyperphagia and obesity (Plata-salamán, Oomura, & Shimizu, 1986).
- Feeding Modulation by Serum-Borne Sugar Acids: Specific chemical structures and stereoisomers of sugar acids like 2,3,4-Trihydroxypentanoic acid can modulate feeding behavior and humoral factors in rats. These findings underscore the potential neurobiological importance of such compounds (Sakata, 1990).
Organic Synthesis
- Synthesis of Optically Active Compounds: Research into the synthesis of 2,3,4-Trihydroxypentanoic acid derivatives has led to the development of methods for creating enantiomerically pure compounds. Such methods are valuable in the synthesis of complex organic molecules, including pharmaceuticals (Herold, Mohr, & Tamm, 1983).
Biotechnology
- Developing Cellulosic Waste Products as Platform Chemicals: The highly functionalized carbon skeleton of 2,3,4-Trihydroxypentanoic acid makes it an ideal starting material for synthesis in biotechnology. Research into protecting group chemistry of related saccharinic acids explores their potential as platform chemicals (Almond et al., 2018).
Additional Insights
- Fluorinated Compounds and Biotechnological Prospects: The synthesis and study of fluorinated derivatives of 2,3,4-Trihydroxypentanoic acid open up new avenues in the production of specialized molecules for various industrial applications (Carvalho & Oliveira, 2017).
- Quantitative Determination in Beverages: Analytical methods have been developed for the quantitative determination of 2,3,4-Trihydroxypentanoic acid in wines and other alcoholic beverages, highlighting its relevance in food chemistry (Gracia-Moreno, Lopez, & Ferreira, 2015).
Eigenschaften
Molekularformel |
C5H10O5 |
|---|---|
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
2,3,4-trihydroxypentanoic acid |
InChI |
InChI=1S/C5H10O5/c1-2(6)3(7)4(8)5(9)10/h2-4,6-8H,1H3,(H,9,10) |
InChI-Schlüssel |
CHUMGDDVFASTDV-UHFFFAOYSA-N |
SMILES |
CC(C(C(C(=O)O)O)O)O |
Kanonische SMILES |
CC(C(C(C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



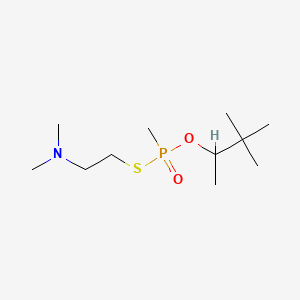
![6-[2-[3-(2-Chlorophenyl)-4-oxo-6-fluoro-3,4-dihydroquinazoline-2-yl]ethenyl]-2-pyridinecarbonitrile](/img/structure/B1258517.png)


